D-Arginine hydrochloride
Overview
Description
D-Arginine hydrochloride is a chemical compound with the molecular formula C6H15ClN4O2 and a molecular weight of 210.66 g/mol . It is the hydrochloride salt form of D-arginine, an enantiomer of the naturally occurring amino acid L-arginine. This compound is a white crystalline powder that is soluble in water and slightly soluble in ethanol . This compound is used in various scientific research applications due to its unique properties and biological activities.
Mechanism of Action
Target of Action
D-Arginine hydrochloride is the D-isomer of arginine . It’s important to note that only the L-form of arginine is physiologically active For l-arginine, one of the targets is nitric oxide synthase (nos), an enzyme that is responsible for the production of nitric oxide .
Mode of Action
L-arginine, the physiologically active form, stimulates the pituitary release of growth hormone and prolactin through origins in the hypothalamus . In vitro studies of NOS indicate that the enzyme for L-arginine is saturated with its L-arginine substrate under physiological conditions .
Biochemical Pathways
coli . Arginine can also be used as a sole source of nitrogen by E. coli and a source of nitrogen, carbon, and energy by many other bacteria .
Pharmacokinetics
For l-arginine, it is well absorbed and extensively metabolized in the liver and intestines . The elimination half-life is around 42 minutes following a 30 g IV dose . The pharmacokinetics of arginine are confounded by several patient-specific factors such as variations in baseline arginine due to developmental ages and disease states .
Result of Action
L-arginine has been reported to restore normal endothelial function in both normotensive and hypertensive patients with microvascular angina .
Action Environment
It is known that arginine and its salts are highly effective in enhancing protein refolding and solubilization, suppressing protein-protein interaction and aggregation, and reducing viscosity of high concentration protein formulations .
Biochemical Analysis
Biochemical Properties
D-Arginine hydrochloride interacts with various enzymes, proteins, and other biomolecules. It is involved in the synthesis of nitric oxide, polyamines, proline, glutamate, creatine, and agmatine . The guanidino group of this compound can engage in multiple interactions involving hydrogen bonds and ionic interactions with proteins and nucleic acids .
Cellular Effects
This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been found to play a role in immune responses, particularly in macrophages, dendritic cells, and T cells . It also affects the RNA binding, subcellular localization, and inclusion formation of FUS, a ubiquitously expressed RNA-binding protein .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules and its effects on gene expression. It is thought to exert its effects through an endothelial NOS independent mechanism . It also plays a role in the biosynthesis of nitric oxide .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been found to have a role in enhancing protein refolding and solubilization, suppressing protein-protein interaction and aggregation, and reducing viscosity of high concentration protein formulations .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in a study on L-Arginine-induced acute pancreatitis in mice, it was found that the pancreatic necrosis rate was significantly higher in FVB/n and C57BL/6 mice using 2×4 g/kg 10% L–arginine .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is a key substrate for ammonia detoxification via the urea cycle . It can also be metabolized to glutamate, which in turn is converted to α-ketoglutarate for entry into the citric acid cycle .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Its transport is regulated by a number of carrier proteins for amino acids . The acetylation at K510 residue disrupts the interaction between FUS and Transportin-1, resulting in the mislocalization of FUS in the cytoplasm .
Subcellular Localization
It is known that the acetylation at K315/K316 and K510 residues affects the FUS–RNA and the FUS–TNPO1 interaction, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Arginine hydrochloride can be synthesized through several methods. One common approach involves the reaction of D-arginine with hydrochloric acid. The process typically involves dissolving D-arginine in water, followed by the addition of hydrochloric acid to form the hydrochloride salt. The solution is then evaporated to obtain the crystalline product .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical synthesis techniques. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the quality and consistency of the final product. The industrial production methods often include steps such as crystallization, filtration, and drying to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: D-Arginine hydrochloride undergoes various chemical reactions, including:
Oxidation: D-Arginine can be oxidized to form nitric oxide, a crucial signaling molecule in the body.
Reduction: Reduction reactions involving this compound are less common but can occur under specific conditions.
Substitution: this compound can participate in substitution reactions, particularly in peptide synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution: Reagents like ninhydrin and various protecting groups are used in peptide synthesis.
Major Products Formed:
Oxidation: Nitric oxide and related nitrogenous compounds.
Reduction: Reduced forms of D-arginine derivatives.
Substitution: Peptides and modified amino acids.
Scientific Research Applications
D-Arginine hydrochloride has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
L-Arginine: The naturally occurring enantiomer of arginine, widely found in proteins and involved in various metabolic pathways.
L-Citrulline: A related amino acid that is a precursor to arginine and plays a role in the urea cycle.
L-Ornithine: Another related amino acid involved in the urea cycle and the synthesis of polyamines.
Uniqueness of D-Arginine Hydrochloride: this compound is unique due to its specific enantiomeric form, which can have different biological activities compared to L-arginine. While L-arginine is more commonly found in nature and used in various physiological processes, this compound is primarily used in research settings to study its distinct effects and potential therapeutic applications .
Properties
IUPAC Name |
(2R)-2-amino-5-(diaminomethylideneamino)pentanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTQSFXGGICVPE-PGMHMLKASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@H](C(=O)O)N)CN=C(N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883513 | |
Record name | D-Arginine, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60883513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
627-75-8 | |
Record name | D-Arginine, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=627-75-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Arginine hydrochloride, D- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627758 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Arginine, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | D-Arginine, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60883513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-arginine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.010 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ARGININE HYDROCHLORIDE, D- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AW80YGD17D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the vasodilatory effect of D-Arginine hydrochloride compare to L-Arginine?
A1: In a study on human subjects, both this compound and L-Arginine hydrochloride induced vasodilation in forearm resistance beds and superficial hand veins at high doses (160 µmol/min). Interestingly, the responses to both enantiomers were similar, suggesting that the vasodilatory effect of D-Arginine is not solely due to its conversion to L-Arginine in vivo. []
Q2: Can this compound influence the activity of L-amino acids known to induce vasodilation via nitric oxide release?
A2: While the provided abstracts do not directly address interactions between this compound and other L-amino acids, one study highlighted that several L-amino acids, such as N-α-Benzoyl-L-arginine ethyl ester (BAEE) and L-alanine methylester, exhibit vasodilatory effects in the rat mesentery by triggering the release of endothelium-derived nitric oxide (EDNO). [] This information suggests a potential area of future research to explore whether this compound could modulate the activity of these L-amino acids and their impact on nitric oxide-mediated vasodilation.
Q3: What are the known methods for synthesizing this compound?
A3: One established method involves using salmon testes as a starting material for this compound preparation. [] While the details of this extraction and synthesis process are not provided in the abstract, it highlights a natural source for obtaining this compound. Additionally, a chemical synthesis approach utilizes a multi-step process involving intermediates like arginine dinitronaphtholsulfonate and benzylidenearginine to ultimately yield this compound. []
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